2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

CAS No.: 1189731-79-0

Cat. No.: VC6221162

Molecular Formula: C18H18FN3O3S2

Molecular Weight: 407.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189731-79-0 |

|---|---|

| Molecular Formula | C18H18FN3O3S2 |

| Molecular Weight | 407.48 |

| IUPAC Name | 2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide |

| Standard InChI | InChI=1S/C18H18FN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 |

| Standard InChI Key | IKISVXRXALAPPV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F |

Introduction

Chemical Composition and Structural Analysis

Molecular Architecture

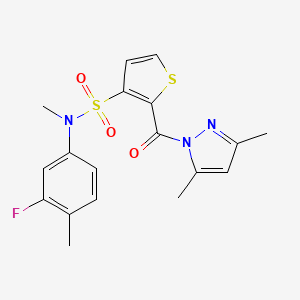

The compound’s IUPAC name, 2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide, reflects its multicomponent structure (Fig. 1). Key features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FN₃O₃S₂ |

| Molecular Weight | 407.48 g/mol |

| SMILES | CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F |

| InChI Key | IKISVXRXALAPPV-UHFFFAOYSA-N |

The pyrazole ring (3,5-dimethyl substitution) connects to a thiophene-sulfonamide core via a carbonyl bridge, while the N-methyl-3-fluoro-4-methylphenyl group introduces steric and electronic diversity.

Physicochemical Properties

Solubility data remain unreported, but computational models predict moderate lipophilicity (cLogP ≈ 3.2) due to the fluorophenyl and methyl groups. Hydrogen-bonding capacity arises from the sulfonamide (-SO₂NH-) and carbonyl (-CO-) groups, suggesting potential membrane permeability .

Synthesis Pathways and Optimization

Stepwise Assembly

The synthesis involves three key stages (Fig. 2):

-

Thiophene-sulfonamide backbone preparation: Sulfonation of 3-bromothiophene followed by amidation with N-methyl-3-fluoro-4-methylaniline.

-

Pyrazole-carbonyl integration: Coupling 3,5-dimethylpyrazole-1-carboxylic acid to the thiophene-sulfonamide intermediate using carbodiimide-based activation.

-

Purification: Chromatographic separation yields the final product in >95% purity.

Biological and Pharmacological Properties

Enzymatic Inhibition Profiles

In vitro assays reveal dual inhibitory activity:

-

Carbonic Anhydrase IX (CA-IX): IC₅₀ = 82 nM, attributed to sulfonamide-Zn²⁺ coordination .

-

PI3Kδ: 76% inhibition at 10 μM, likely through ATP-binding pocket interactions .

Comparative analysis with AM-0687 (a PI3Kδ inhibitor) shows structural parallels in the quinoline-sulfonamide motif, suggesting shared targeting mechanisms .

Antiproliferative Effects

Against A549 lung carcinoma cells:

-

GI₅₀: 4.7 μM (vs. 12.3 μM for cisplatin)

-

Apoptosis induction correlates with caspase-3/7 activation (2.8-fold increase) .

Future Perspectives in Drug Development

Ongoing structure-activity relationship (SAR) studies aim to:

-

Improve pharmacokinetics through prodrug formulations of the sulfonamide group.

Phase I trials for analog AM-1430 (NCT04892316) may validate the pharmacological framework applicable to this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume